molecular formula C9H7BrClFO B1444442 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone CAS No. 395639-63-1

1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone

Cat. No. B1444442
M. Wt: 265.5 g/mol
InChI Key: WOTJEJVXXNFKHT-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

1-(4-Bromo-2-fluoro-phenyl)-3-chloro-propan-1-one (27.45 g, 103 mmol) was added to a slurry of aluminum chloride (164 g, 1.23 mol) and sodium chloride (43.19 g, 0.739 mol) at 130° C. The mixture was stirred with a mechanical stirrer and heated to 180° C. for 6 hours. The whole mixture was quenched with ice and concentrated hydrochloric solution (122 ml, 1.24 mol). The resulting mixture was extracted with dichloromethane. The organic phase was washed with water, saturated sodium bicarbonate solution and brine, dried over sodium sulfate and filtered. After concentrating under reduced pressure, purification by silica gel chromatography afforded 5-Bromo-7-fluoro-indan-1-one (5 g, 21.8 mmol).
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
43.19 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
122 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH2:9][CH2:10]Cl)=[C:4]([F:13])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([F:13])[CH:3]=1)[C:8](=[O:12])[CH2:9][CH2:10]2 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
27.45 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CCCl)=O)F
Name
Quantity
164 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
43.19 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
solution
Quantity
122 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The whole mixture was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure, purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.8 mmol
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 21.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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